molecular formula C19H25ClN2 B12757036 9-Acridinamine, 1,2,3,4-tetrahydro-N-cyclohexyl-, monohydrochloride CAS No. 113106-04-0

9-Acridinamine, 1,2,3,4-tetrahydro-N-cyclohexyl-, monohydrochloride

Cat. No.: B12757036
CAS No.: 113106-04-0
M. Wt: 316.9 g/mol
InChI Key: VHTSJFOUKJIVEQ-UHFFFAOYSA-N
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Description

9-Acridinamine, 1,2,3,4-tetrahydro-N-cyclohexyl-, monohydrochloride: is a chemical compound that belongs to the class of acridines. It is known for its applications in various fields, including pharmacology and organic chemistry. This compound is particularly noted for its role as a cholinesterase inhibitor, which makes it valuable in the study and treatment of neurological conditions such as Alzheimer’s disease .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Acridinamine, 1,2,3,4-tetrahydro-N-cyclohexyl-, monohydrochloride typically involves the reaction of cyclohexanone with 2-aminobenzonitrile. This reaction is carried out under controlled conditions to ensure the formation of the desired product . The process involves the following steps:

    Cyclohexanone and 2-aminobenzonitrile: are reacted in the presence of a suitable catalyst.

  • The reaction mixture is heated to a specific temperature to facilitate the formation of the intermediate product.
  • The intermediate product is then subjected to further reactions to obtain the final compound.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: It can be reduced to form different reduced products.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidizing agents: such as potassium permanganate or hydrogen peroxide are used for oxidation reactions.

    Reducing agents: like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.

    Substitution reactions: often involve reagents like halogens or alkylating agents under specific conditions.

Major Products:

Mechanism of Action

The primary mechanism of action of 9-Acridinamine, 1,2,3,4-tetrahydro-N-cyclohexyl-, monohydrochloride is the reversible inhibition of acetylcholinesterase (AChE) . By inhibiting this enzyme, the compound prevents the breakdown of acetylcholine, leading to an accumulation of acetylcholine at cholinergic synapses. This results in enhanced cholinergic transmission, which is beneficial in conditions like Alzheimer’s disease . Additionally, the compound also inhibits butyrylcholinesterase activity and blocks sodium and potassium channels .

Properties

CAS No.

113106-04-0

Molecular Formula

C19H25ClN2

Molecular Weight

316.9 g/mol

IUPAC Name

N-cyclohexyl-1,2,3,4-tetrahydroacridin-9-amine;hydrochloride

InChI

InChI=1S/C19H24N2.ClH/c1-2-8-14(9-3-1)20-19-15-10-4-6-12-17(15)21-18-13-7-5-11-16(18)19;/h4,6,10,12,14H,1-3,5,7-9,11,13H2,(H,20,21);1H

InChI Key

VHTSJFOUKJIVEQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC2=C3CCCCC3=NC4=CC=CC=C42.Cl

Origin of Product

United States

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